molecular formula C21H23N5 B2988782 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 957028-96-5

5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2988782
CAS RN: 957028-96-5
M. Wt: 345.45
InChI Key: KWGQGNFSOVSOMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to modifications that can lead to the creation of new compounds with potential applications in pharmaceuticals, agrochemicals, and dyestuffs .

Medicinal Chemistry

In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine are explored for their biological activities. They can be used to synthesize compounds with potential therapeutic effects, such as antitumor agents, radioprotectants, and inhibitors of specific enzymes .

Coordination Chemistry

The pyrazole moiety within the compound can act as a ligand, coordinating with various metals to form complexes. These complexes are studied for their catalytic properties and potential use in industrial applications .

Fluorescent Materials

The compound’s structure allows for the synthesis of fluorescent materials. These materials have applications in bioimaging and sensors, where they can be used to detect or track biological processes .

Asymmetric Synthesis

Derivatives of this compound can be used in asymmetric synthesis, which is crucial for creating compounds with specific chirality. Chiral compounds are important in the development of certain pharmaceuticals .

Blocking Agents

Pyrazole derivatives are known to serve as blocking agents in chemical reactions. This particular compound could potentially be used to block reactive sites in a controlled manner during the synthesis of complex molecules .

Polymer Chemistry

In polymer chemistry, the compound can be used to synthesize polymers with specific properties. These polymers could have applications in creating new materials with unique mechanical, thermal, or conductive properties .

Agricultural Chemistry

The compound may also find use in the development of new agrochemicals. Its derivatives could be designed to interact with specific biological targets, leading to the creation of more effective pesticides or herbicides .

properties

IUPAC Name

5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-14-11-15(2)25(24-14)19-12-18(21(3,4)5)23-20-17(13-22-26(19)20)16-9-7-6-8-10-16/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGQGNFSOVSOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321719
Record name 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

CAS RN

957028-96-5
Record name 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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